molecular formula C14H21N7O B6809983 (1-Tert-butyltriazol-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone

(1-Tert-butyltriazol-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone

Cat. No.: B6809983
M. Wt: 303.36 g/mol
InChI Key: XIJMXYFFYPOEIB-UHFFFAOYSA-N
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Description

(1-Tert-butyltriazol-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone is a compound known for its significant role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is a next-generation, water-soluble ligand that dramatically accelerates reaction rates and suppresses cell cytotoxicity, making it highly desirable for bioconjugation in diverse chemical biology experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tert-butyltriazol-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone typically involves the copper (I)-catalyzed ligation of azides and alkynesThe reaction conditions often include the use of copper (I) salts as catalysts and appropriate solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency, cost-effectiveness, and minimal environmental impact. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(1-Tert-butyltriazol-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone primarily undergoes click chemistry reactions, particularly CuAAC. It can also participate in other types of reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in CuAAC reactions, the product is typically a triazole derivative, which is highly stable and biocompatible .

Scientific Research Applications

(1-Tert-butyltriazol-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in CuAAC reactions to facilitate the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Medicine: Utilized in drug discovery and development for creating new therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in CuAAC reactions. It coordinates with copper (I) ions, stabilizing them and enhancing their catalytic activity. This coordination accelerates the reaction rate and improves the overall efficiency of the process. The molecular targets and pathways involved include the azide and alkyne functional groups, which undergo cycloaddition to form stable triazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Tert-butyltriazol-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone is unique due to its high water solubility and biocompatibility, which make it particularly suitable for biological applications. Its ability to dramatically accelerate reaction rates while suppressing cell cytotoxicity sets it apart from other similar compounds .

Properties

IUPAC Name

(1-tert-butyltriazol-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O/c1-14(2,3)21-10-12(16-18-21)13(22)19-7-4-5-11(9-19)20-8-6-15-17-20/h6,8,10-11H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJMXYFFYPOEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)C(=O)N2CCCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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